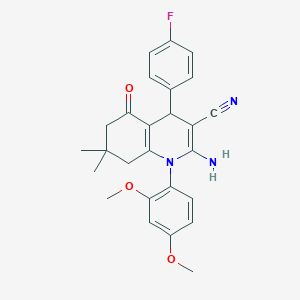![molecular formula C20H20Cl2N2O3 B11515584 N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11515584.png)
N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide: is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of pyrrolidines, which are heterocyclic amines with a five-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through reactions such as the Paal-Knorr synthesis.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorophenyl halide reacts with the pyrrolidine intermediate.
Attachment of the Propan-2-yloxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with a propan-2-yloxyphenyl halide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-5-oxo-1-[4-(methoxy)phenyl]pyrrolidine-3-carboxamide
- N-(2,3-dichlorophenyl)-5-oxo-1-[4-(ethoxy)phenyl]pyrrolidine-3-carboxamide
- N-(2,3-dichlorophenyl)-5-oxo-1-[4-(butoxy)phenyl]pyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2,3-dichlorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the propan-2-yloxy group. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20Cl2N2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-12(2)27-15-8-6-14(7-9-15)24-11-13(10-18(24)25)20(26)23-17-5-3-4-16(21)19(17)22/h3-9,12-13H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
BCNQCXMFBBNJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11515506.png)
![2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide](/img/structure/B11515512.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11515517.png)
![4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine](/img/structure/B11515519.png)

![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11515527.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-2-(4-methoxyphenyl)-6-methyl-3-cyclohexenyl]-1-ethanone](/img/structure/B11515533.png)
![N-[(Z)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-chlorobenzamide](/img/structure/B11515535.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11515538.png)
![Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11515542.png)
![1-[2-(Dimethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide](/img/structure/B11515552.png)
![ethyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11515556.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11515558.png)
